molecular formula CH2Na2O3S B8273142 CID 21225536

CID 21225536

Cat. No.: B8273142
M. Wt: 140.07 g/mol
InChI Key: VYGBQXDNOUHIBZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

CID 21225536 is a useful research compound. Its molecular formula is CH2Na2O3S and its molecular weight is 140.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question for studying CID 21225536?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with practical and academic goals . For example, a question like "What are the structural-activity relationships of this compound in modulating [specific biological target]?" balances specificity and relevance. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies, particularly in pharmacological contexts .

Q. What steps are critical for conducting a robust literature review on this compound?

  • Methodological Answer :

Use databases like PubMed, SciFinder, and Reaxys with Boolean operators (e.g., "this compound AND synthesis NOT commercial") to filter non-academic content .

Prioritize primary sources (e.g., experimental papers in journals like Medicinal Chemistry Research) over reviews to avoid indirect interpretations .

Track citations of seminal papers to identify recent advancements .

Q. How should experimental procedures for synthesizing this compound be documented to ensure reproducibility?

  • Methodological Answer : Follow guidelines from Medicinal Chemistry Research:

  • Provide detailed synthetic protocols, including reagent purity, reaction conditions (temperature, solvent ratios), and purification methods (e.g., HPLC gradients) .
  • Characterize all novel compounds with spectral data (NMR, HRMS) and report yields consistently. For known compounds, cite prior literature but verify purity via melting points or chromatograms .

Q. What statistical methods are appropriate for analyzing dose-response data (e.g., IC₅₀) in this compound bioassays?

  • Methodological Answer : Use nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC₅₀ values. Include replicates (n ≥ 3) and report confidence intervals. For comparative studies, apply ANOVA with post-hoc tests (Tukey’s HSD) to assess significance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Apply principal contradiction analysis :

Identify variables influencing discrepancies (e.g., assay conditions, cell lines, compound purity).

Replicate key experiments under standardized protocols (e.g., OECD guidelines).

Use meta-analysis to quantify heterogeneity across datasets and isolate confounding factors .

Q. What strategies optimize the selectivity of this compound for a target protein with homologous isoforms?

  • Methodological Answer :

  • Perform molecular dynamics simulations to identify binding-pocket variations between isoforms.
  • Design analogs targeting non-conserved residues (e.g., substituents at Position R² in this compound’s scaffold).
  • Validate selectivity via competitive binding assays (SPR or ITC) against isoform panels .

Q. How should interdisciplinary teams design collaborative studies on this compound’s mechanism of action?

  • Methodological Answer :

  • Define roles using a milestone-driven framework (e.g., synthetic chemistry, in vitro assays, computational modeling) .
  • Establish shared data repositories (e.g., LabArchives) with standardized metadata.
  • Conduct regular cross-disciplinary reviews to align interpretations and address methodological gaps .

Q. What computational methods are effective for predicting this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Use QSAR models (e.g., SwissADME) to estimate logP, solubility, and CYP450 interactions.
  • Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .
  • Apply machine learning (Random Forest, SVM) to prioritize analogs with improved bioavailability .

Q. Methodological Best Practices

  • Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectral and assay data in repositories like ChemRxiv .
  • Ethical Compliance : Disclose conflicts of interest and obtain ethics approvals for studies involving human-derived samples .
  • Peer Review : Pre-submission reviews via platforms like bioRxiv can identify methodological weaknesses early .

Properties

Molecular Formula

CH2Na2O3S

Molecular Weight

140.07 g/mol

InChI

InChI=1S/CH2O.2Na.H2O2S/c1-2;;;1-3-2/h1H2;;;1-2H/q;2*+1;/p-2

InChI Key

VYGBQXDNOUHIBZ-UHFFFAOYSA-L

Canonical SMILES

C=O.[O-]S[O-].[Na+].[Na+]

Origin of Product

United States

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